molecular formula C7H4ClN5O2 B8817771 5-(2-chloro-5-nitrophenyl)-2H-tetrazole

5-(2-chloro-5-nitrophenyl)-2H-tetrazole

Cat. No.: B8817771
M. Wt: 225.59 g/mol
InChI Key: QJAZSDUNMYLGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chloro-5-nitrophenyl)-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 2-chloro-5-nitrophenyl group. Tetrazoles are nitrogen-rich aromatic systems known for their high thermal stability, diverse reactivity, and applications in pharmaceuticals, agrochemicals, and energetic materials . The chloro and nitro substituents on the phenyl ring modulate electronic and steric properties: the nitro group is strongly electron-withdrawing, enhancing the tetrazole ring’s acidity, while the chloro group contributes to halogen bonding and solubility characteristics.

Properties

Molecular Formula

C7H4ClN5O2

Molecular Weight

225.59 g/mol

IUPAC Name

5-(2-chloro-5-nitrophenyl)-2H-tetrazole

InChI

InChI=1S/C7H4ClN5O2/c8-6-2-1-4(13(14)15)3-5(6)7-9-11-12-10-7/h1-3H,(H,9,10,11,12)

InChI Key

QJAZSDUNMYLGQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=NNN=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-(2-chloro-5-nitrophenyl)-2H-tetrazole with structurally related tetrazole derivatives, highlighting substituent effects on properties and applications:

Compound Name Substituent/Functional Group Key Properties/Applications References
This compound 2-Chloro-5-nitrophenyl Hypothesized applications in energetic materials or pharmaceuticals due to balanced electronic effects. N/A
5-(Fluorodinitromethyl)-2H-tetrazole (HFDNTz) CF(NO₂)₂ High-energy material with oxygen balance (OB) of 29.4%; used in propellants. Sensitive to impact (IS = 0.5 J) and friction (FS < 1 N).
5-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole 4-Fluorophenyl-pyrazole hybrid Exhibits muscle relaxation and low toxicity (LD₅₀ > 2000 mg/kg). Potential as a safe therapeutic agent.
5-(4-Methyl-3-nitrophenyl)-2H-tetrazole 4-Methyl-3-nitrophenyl Crystal structure stabilized by N–H⋯N hydrogen bonding. Methyl group enhances steric hindrance.
5-(Tetrazol-1-yl)-2H-tetrazole (bistetrazole) Tetrazol-1-yl High nitrogen content (87.5%); used in explosives. Synthesized via cyclization of 5-amino-tetrazole.
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole 4-Ethyl-phenyl, tetrazolylmethyl Antituberculosis activity with strong binding affinity to Mycobacterium tuberculosis proteins.

Key Comparative Insights :

Energetic Materials: HFDNTz (CF(NO₂)₂) exhibits superior oxygen balance (29.4%) compared to the target compound, making it ideal for rocket propellants. However, its high sensitivity limits practical use . The bistetrazole derivative (87.5% nitrogen) is more nitrogen-rich than the target compound, leading to higher detonation velocities but lower thermal stability .

In contrast, the nitro and chloro groups in the target compound may confer antibacterial or antiparasitic activity, though this requires validation .

Structural and Crystallographic Properties :

  • 5-(4-Methyl-3-nitrophenyl)-2H-tetrazole forms 1D chains via hydrogen bonds, whereas the chloro substituent in the target compound may promote halogen bonding, influencing crystal packing and solubility .

Synthetic Routes :

  • Most analogues (e.g., HFDNTz, bistetrazole) are synthesized via cycloaddition or cyclization reactions, suggesting similar pathways for the target compound. Substituent-specific reagents (e.g., 2-chloro-5-nitrobenzaldehyde) would be critical for its synthesis .

Safety and Stability :

  • HFDNTz’s fluorodinitromethyl group increases sensitivity to mechanical stimuli, while the target compound’s nitro and chloro groups likely enhance stability, reducing handling risks .

Preparation Methods

Key Steps and Conditions:

  • Starting Material : 2-Chloro-5-nitrobenzonitrile.

  • Reaction Conditions :

    • Catalysts : Cobalt(II) complexes (e.g., CoCl₂) or copper-based catalysts (e.g., CuSO₄·5H₂O).

    • Solvents : DMSO or DMF.

    • Temperature : 110–130°C.

    • Duration : 12–24 hours under conventional heating or 10–15 minutes under microwave irradiation.

Example Protocol from Literature:

A cobalt-catalyzed reaction in DMSO at 110°C for 12 hours yields 5-substituted tetrazoles in high purity. For 5-(4-nitrophenyl)-1H-tetrazole, yields exceed 85% under optimized conditions.

Advantages : High efficiency, straightforward workup (extraction with ethyl acetate, chromatography).
Limitations : Requires access to the nitrile precursor.

Aldehyde-to-Nitrile Conversion Followed by Cycloaddition

When the nitrile precursor is unavailable, 2-chloro-5-nitrobenzaldehyde can be converted to the nitrile intermediate via a two-step process:

Step 1: Oximation and Nitrile Formation

  • Oximation : React 2-chloro-5-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate to form the oxime.

  • Nitrile Synthesis : Treat the oxime with thionyl chloride (SOCl₂) in dichloromethane to yield 2-chloro-5-nitrobenzonitrile.

Step 2: Cycloaddition

Proceed with the nitrile intermediate using sodium azide and a catalyst (e.g., CuSO₄·5H₂O) in acidic media.

Example Data :

StepReagents/ConditionsYieldReference
OximationNH₂OH·HCl, NaOAc, RT~80%
Nitrile FormationSOCl₂, CH₂Cl₂, RT~90%
CycloadditionNaN₃, CuSO₄·5H₂O, H₂SO₄, 80°C, 2h~75%

Advantages : Flexibility in precursor availability.
Limitations : Multi-step process with moderate yields.

N-Arylation of Tetrazoles via Diaryliodonium Salts

For introducing the 2-chloro-5-nitrophenyl group post-tetrazole formation, N-arylation using diaryliodonium salts is viable.

Protocol:

  • Starting Material : 5-Phenyl-2H-tetrazole.

  • Reaction Conditions :

    • Catalyst : CuI/K₂CO₃.

    • Solvent : DMF.

    • Temperature : Room temperature (4–5 hours).

Example :

Tetrazole PrecursorDiaryliodonium SaltProductYieldReference
5-Phenyl-2H-tetrazole2-Chloro-5-nitrophenyl iodideThis compound~60–70%

Advantages : Direct functionalization of tetrazoles.
Limitations : Requires diaryliodonium salts with specific substituents.

Microwave-Assisted Synthesis

Microwave (MW) irradiation accelerates reaction rates and improves yields for tetrazole synthesis.

Protocol:

  • Starting Material : 2-Chloro-5-nitrobenzonitrile.

  • Reaction Conditions :

    • Catalyst : Pd/Co nanoparticles or Cu(II) salts.

    • Solvent : N-methyl-2-pyrrolidone (NMP).

    • Temperature : 130°C.

    • Duration : 10–15 minutes.

Example :

CatalystSolventTime (MW)YieldReference
Cu(II) nanoparticlesNMP10 min90–99%

Advantages : Rapid synthesis, high yields.
Limitations : Specialized equipment required.

Patent-Based Multi-Step Synthesis

A patent (CN103788000A) outlines a multi-step route involving ammonium nitrotetrazole salts and alkylation, but this method is less practical due to complexity and hazardous reagents.

Computational and Structural Insights

Molecular docking studies (e.g., CSNK2A1 receptor binding) and NMR characterization are critical for validating product structures.

Summary of Methods

MethodKey Steps/ReagentsYield RangeAdvantages/Disadvantages
CycloadditionNitrile + NaN₃, Co/Cu catalysts75–99%High yield, simple; requires nitrile precursor.
Aldehyde ConversionOxime → Nitrile → Cycloaddition60–85%Flexible precursor use; multi-step.
N-ArylationTetrazole + Diaryliodonium salts60–70%Direct functionalization; limited diaryliodonium availability.
Microwave-AssistedNitrile + NaN₃, MW irradiation90–99%Rapid, high yield; requires specialized equipment.

Q & A

Q. What are the standard synthetic routes for preparing 5-(2-chloro-5-nitrophenyl)-2H-tetrazole?

The synthesis typically involves cyclization of a nitrile precursor with sodium azide in the presence of a Lewis acid catalyst (e.g., ZnBr₂) under reflux conditions. For example, 2-chloro-5-nitrobenzonitrile can react with NaN₃ in dimethylformamide (DMF) at 80–100°C for 12–24 hours, followed by acid workup to isolate the tetrazole product. The reaction efficiency depends on the electron-withdrawing nature of the nitro and chloro substituents, which stabilize the tetrazole ring . Alternative methods may use phase-transfer catalysis or microwave-assisted synthesis to reduce reaction time .

Q. How is this compound characterized experimentally?

Key characterization techniques include:

  • ¹H NMR : The aromatic protons of the chloronitrophenyl group appear as distinct multiplets in the δ 7.5–8.5 ppm range, while the tetrazole NH proton (if present) resonates near δ 14–15 ppm .
  • IR Spectroscopy : Strong absorption bands at ~1450 cm⁻¹ (C=N stretch) and ~1600 cm⁻¹ (NO₂ asymmetric stretch) confirm the tetrazole and nitro groups, respectively .
  • Elemental Analysis : Used to verify purity and molecular formula (e.g., C₇H₄ClN₅O₂) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

The tetrazole ring is stable under acidic conditions (pH 2–6) but may hydrolyze in strongly alkaline environments (pH > 10). Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C, making it unsuitable for high-temperature reactions. Storage recommendations include desiccated, low-temperature (-20°C) environments to prevent moisture absorption and oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL can unambiguously determine bond lengths, angles, and tautomeric forms (1H- vs. 2H-tetrazole). For example, the N–N bond lengths in the tetrazole ring (~1.31–1.34 Å) and the dihedral angle between the tetrazole and aryl ring provide critical insights into conjugation effects. Discrepancies in NMR or IR data (e.g., unexpected NH signals) can be resolved by comparing experimental and computed diffraction patterns .

Q. How can researchers address contradictory bioactivity data in studies involving this compound?

Contradictions in biological activity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:

  • Tautomerism : The 1H- and 2H-tetrazole tautomers exhibit different electronic properties, affecting binding affinity. Tautomeric ratios can be quantified via pH-dependent ¹H NMR .
  • Impurity Profiles : Residual solvents or byproducts (e.g., unreacted nitrile) may interfere with assays. High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity >98% .
  • Solvent Effects : Activity in polar vs. nonpolar solvents should be compared to assess aggregation artifacts .

Q. What strategies optimize the compound’s synthetic yield in multistep reactions?

  • Catalyst Screening : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve regioselectivity and reduce side reactions during coupling steps .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >85% .
  • Workup Optimization : Ice-water quenching followed by recrystallization in aqueous acetic acid enhances purity .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. For instance:

  • The C5 position of the tetrazole ring is electron-deficient, favoring nucleophilic aromatic substitution.
  • The nitro group’s meta-directing effect guides functionalization at the para-chloro position.
    These predictions align with experimental observations in Suzuki-Miyaura cross-coupling reactions .

Q. What experimental designs are recommended for assessing its potential as a bioisostere?

  • Carboxylic Acid Replacement : Compare pharmacokinetic properties (e.g., logP, metabolic stability) of the tetrazole analog against its carboxylic acid counterpart using in vitro microsomal assays .
  • Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., angiotensin II receptor) to evaluate binding mode similarities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.